molecular formula C10H6BrClO3 B6165407 6-bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one CAS No. 223420-33-5

6-bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B6165407
CAS No.: 223420-33-5
M. Wt: 289.5
InChI Key:
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Description

6-Bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one typically involves the following steps:

    Chloromethylation: The chloromethyl group is introduced at the 4-position through a reaction with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles, such as the use of safer solvents and catalysts, may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of dehalogenated or reduced compounds.

Scientific Research Applications

6-Bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine, chlorine, and hydroxyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: A compound with similar halogen substituents but a different core structure.

    6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Another halogenated compound with a thieno[2,3-d]pyrimidine core.

    6-Bromo-4,4-dimethylthiochroman: A structurally related compound with a thiochroman core.

Uniqueness

6-Bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is unique due to its coumarin core structure, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and hydroxyl groups allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one involves the bromination of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one.", "Starting Materials": [ "4-(chloromethyl)-7-hydroxy-2H-chromen-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Add sodium acetate and water to the reaction mixture to quench the excess bromine.", "Extract the product with ethyl acetate and wash with water.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS No.

223420-33-5

Molecular Formula

C10H6BrClO3

Molecular Weight

289.5

Purity

95

Origin of Product

United States

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